N-methoxy-1-thiophen-2-ylethanimine

Antimicrobial oxime ethers Structure-activity relationship Thiophene derivatives

N-Methoxy-1-thiophen-2-ylethanimine (CAS 114773-97-6), also catalogued as 2-acetylthiophene O-methyloxime or 1-(thiophen-2-yl)ethanone O-methyl oxime, is a heterocyclic oxime ether with molecular formula C₇H₉NOS and a molecular weight of 155.22 g·mol⁻¹. The compound exists predominantly in the (E)-configuration and is characterized as a colourless to pale-yellow liquid with a density of 1.1 g·cm⁻³ and a boiling point of 212 °C at 760 mmHg.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 114773-97-6
Cat. No. B055045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-1-thiophen-2-ylethanimine
CAS114773-97-6
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC(=NOC)C1=CC=CS1
InChIInChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3
InChIKeyMVULPIMMDLDKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-1-thiophen-2-ylethanimine (CAS 114773-97-6): Procurement-Grade Chemical Identity and Baseline Characterization


N-Methoxy-1-thiophen-2-ylethanimine (CAS 114773-97-6), also catalogued as 2-acetylthiophene O-methyloxime or 1-(thiophen-2-yl)ethanone O-methyl oxime, is a heterocyclic oxime ether with molecular formula C₇H₉NOS and a molecular weight of 155.22 g·mol⁻¹ . The compound exists predominantly in the (E)-configuration and is characterized as a colourless to pale-yellow liquid with a density of 1.1 g·cm⁻³ and a boiling point of 212 °C at 760 mmHg . It is soluble in common organic solvents including ethanol, diethyl ether, and dichloromethane . A curated gas-phase infrared spectrum is available from the NIST/EPA Vapor-Phase Library, providing a verified spectral fingerprint for identity confirmation [1]. Commercially, the compound is supplied at ≥95% purity with recommended storage at 4 °C under sealed, moisture-free conditions .

Why Generic Substitution of N-Methoxy-1-thiophen-2-ylethanimine Is Not Advisable: Structural and Functional Specificity


N-Methoxy-1-thiophen-2-ylethanimine cannot be generically substituted by other oxime ethers or thiophene derivatives because its specific combination of a thiophene ring, an O-methyl oxime ether moiety, and defined (E)-stereochemistry [1] confers a distinct reactivity and property profile. The O-methyl group, in particular, is not a passive structural feature; literature evidence across multiple heterocyclic series demonstrates that O-methylation of oximes significantly enhances antimicrobial potency compared to the free oxime, with minimum inhibitory concentrations (MIC) reaching as low as 0.0075 μg·mL⁻¹ [2]. Substituting the O-methyl with larger alkyl groups (e.g., O-benzyl) substantially increases molecular weight and lipophilicity, altering solubility, volatility, and biological target engagement [3]. Furthermore, the thiophene core provides different electronic properties compared to furan or pyridine analogs, affecting both chemical reactivity in downstream synthetic transformations and interaction with biological targets. The quantitative evidence below substantiates why procurement specifications for this compound must be precise and why nearest-neighbor analogs are not functionally interchangeable.

N-Methoxy-1-thiophen-2-ylethanimine Quantitative Differentiation Evidence: Comparator-Based Procurement Rationale


O-Methyl Oxime Ether Confers Enhanced Bioactivity Potential Relative to Free Oxime: Class-Level Inference

In a systematic study of 2-thienyl-substituted quinolone derivatives, replacement of the oxime hydroxyl hydrogen with a methyl group (forming an O-methyl oxime ether analogous to the structural modification present in N-methoxy-1-thiophen-2-ylethanimine) resulted in markedly greater antibacterial activity against both Gram-positive and Gram-negative bacteria. The O-methyl derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0075 to 0.5 μg·mL⁻¹, a potency level that exceeded that of the corresponding free oxime reference compounds [1]. This class-level evidence indicates that the O-methyl moiety is a critical pharmacophoric element for enhancing antimicrobial potency, making N-methoxy-1-thiophen-2-ylethanimine a structurally preferred intermediate over the parent 2-acetylthiophene oxime for the design of bioactive molecules.

Antimicrobial oxime ethers Structure-activity relationship Thiophene derivatives

NIST-Curated Infrared Spectral Fingerprint Enables Unambiguous Identity Verification, Absent for Most Analog Oxime Ethers

N-Methoxy-1-thiophen-2-ylethanimine is one of a limited subset of thiophene oxime ethers for which a curated, publicly accessible gas-phase infrared spectrum is available through the NIST/EPA Vapor-Phase Library (NIST Standard Reference Database 69) [1]. The spectrum, covering the diagnostic fingerprint region (1000–3500 cm⁻¹), provides a verified reference for identity confirmation via IR spectroscopy. In contrast, O-benzyl oxime ether derivatives of 1-(thiophen-2-yl)ethan-1-one, synthesized and characterized by Kosmalski et al. (2017), do not have NIST-deposited reference spectra [2], necessitating in-house characterization or reliance on less standardized spectral databases for identity verification.

Analytical reference standards Quality control IR spectroscopy

Lower Molecular Weight and Higher Volatility of the O-Methyl Derivative Relative to O-Benzyl Analogs Facilitate Downstream Synthetic Manipulation

N-Methoxy-1-thiophen-2-ylethanimine (MW = 155.22 g·mol⁻¹; bp = 212 °C at 760 mmHg) possesses a significantly lower molecular weight and higher volatility compared to O-benzyl oxime ether derivatives of the same thiophene core. Kosmalski et al. (2017) reported O-benzyl derivatives with molecular weights ranging from approximately 231 to 281 g·mol⁻¹ [1]; these bulkier analogs are expected to have substantially higher boiling points (estimated >300 °C), increasing the energy cost and complexity of purification by distillation. The lower molecular weight of the O-methyl compound also translates to a higher molar proportion of the thiophene-oxime pharmacophore per unit mass, which may be advantageous in stoichiometric synthetic transformations.

Synthetic intermediate Physicochemical properties Oxime ether SAR

Defined (E)-Stereochemistry Enables Reproducible Structure-Activity Relationships, in Contrast to E/Z Mixtures of Non-Stereodefined Analogs

N-Methoxy-1-thiophen-2-ylethanimine is obtained primarily as the (E)-isomer, as confirmed by ¹H NMR spectroscopic analysis [1]. This stereochemical definition is critical for structure-activity relationship (SAR) studies, as the (E)- and (Z)-isomers of oxime ethers can exhibit divergent biological activities. In contrast, the parent 2-acetylthiophene oxime is typically obtained as a mixture of E/Z isomers, with the ratio dependent on reaction conditions [2]. The defined stereochemistry of the O-methyl derivative eliminates the confounding variable of isomer ratio variability, enabling more reproducible biological assay results across different synthetic batches.

Stereochemistry Medicinal chemistry Oxime ether synthesis

Standardized Commercial Purity ≥95% with Defined Storage Conditions Reduces Procurement Risk Relative to Custom-Synthesized Analogs

N-Methoxy-1-thiophen-2-ylethanimine is commercially available from multiple suppliers at a standardized minimum purity of 95% (AKSci Catalog No. 1807CF; ChemScene Catalog No. CS-W018017) with defined storage conditions of 4 °C under sealed, moisture-free environment . In contrast, O-benzyl oxime ether analogs of 1-(thiophen-2-yl)ethan-1-one and other extended O-alkyl derivatives are not available as off-the-shelf catalog products and must be obtained through custom synthesis, introducing variability in purity, lead time, and cost [1]. The availability of a pre-qualified commercial supply with documented purity specifications reduces procurement risk and accelerates research timelines.

Procurement specification Quality assurance Chemical supply chain

Optimal Application Scenarios for N-Methoxy-1-thiophen-2-ylethanimine (CAS 114773-97-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Building Block for Antimicrobial Lead Optimization

N-Methoxy-1-thiophen-2-ylethanimine serves as an advanced intermediate for the synthesis of O-methyl oxime ether-containing antimicrobial agents. Class-level evidence demonstrates that the O-methyl oxime ether substructure enhances antibacterial potency into the sub-μg·mL⁻¹ MIC range compared to free oximes [1]. The defined (E)-stereochemistry ensures reproducible SAR data across synthetic batches [2], making this compound a preferred starting material for medicinal chemistry programmes targeting Gram-positive and Gram-negative pathogens.

Agrochemical Intermediate for Strobilurin-Type Fungicide Development

The methoxyimino (CH₃O–N=) functional group present in N-methoxy-1-thiophen-2-ylethanimine is a core pharmacophore of the strobilurin class of agricultural fungicides, which act by inhibiting mitochondrial respiration at the cytochrome bc₁ complex [3]. Patents on alkoxyiminoacetamide derivatives (WO96/23763, EP-A 398692) establish that compounds containing this moiety exhibit excellent fungicidal activity against Pyricularia oryzae, Rhizoctonia solani, and Pseudoperonospora cubensis [4]. The thiophene-substituted variant offers a differentiated scaffold for resistance-breaking fungicide discovery programmes, particularly where existing strobilurin resistance (e.g., G143A mutation) has compromised the efficacy of phenyl-substituted commercial fungicides.

Quality Control Reference Standard with NIST-Verified Spectral Identity

The availability of a NIST/EPA-curated gas-phase infrared spectrum for N-methoxy-1-thiophen-2-ylethanimine [5] positions this compound as a qualified reference material for analytical method development and instrument calibration in quality control laboratories. Unlike most analog oxime ethers that lack publicly archived reference spectra [6], this compound can be used to validate FT-IR spectrometer performance, develop identity test methods for incoming raw material inspection, and serve as a system suitability standard in GLP-compliant analytical workflows.

Synthetic Intermediate for Heterocyclic Library Construction

The lower molecular weight (155.22 g·mol⁻¹) and higher volatility (bp 212 °C at 760 mmHg) of N-methoxy-1-thiophen-2-ylethanimine, relative to O-benzyl analogs (MW >230 g·mol⁻¹), facilitate purification by distillation and reduce solvent consumption during work-up [7]. The compound is soluble in ethanol, diethyl ether, and dichloromethane , enabling broad compatibility with diverse reaction conditions. It can be employed as a substrate for O-demethylation, reduction, oxidation, and cycloaddition reactions to generate structurally diverse thiophene-containing compound libraries for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methoxy-1-thiophen-2-ylethanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.